![molecular formula C18H19Cl3N2O B11947477 2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)
2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide is a complex organic compound with a unique structure that includes phenyl, trichloro, and dimethyl-phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide typically involves multiple steps:
Formation of the Phenylacetamide Backbone: This can be achieved by reacting phenylacetic acid with an appropriate amine under acidic or basic conditions to form phenylacetamide.
Introduction of the Trichloro Group: The trichloro group can be introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Dimethyl-Phenylamino Group: This step involves the reaction of the intermediate with 2,5-dimethyl-aniline under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethyl-phenylamino groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the trichloro group, converting it to a less chlorinated form using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloro group can participate in electrophilic interactions, while the phenyl and dimethyl-phenylamino groups can engage in hydrophobic and π-π interactions. These interactions can modulate the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-N-(2,2,2-trichloro-1-(2,4-dimethyl-phenylamino)-ethyl)-acetamide
- 2-Phenyl-N-(2,2,2-trichloro-1-(3,5-dimethyl-phenylamino)-ethyl)-acetamide
Uniqueness
The unique combination of the phenyl, trichloro, and dimethyl-phenylamino groups in 2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the specific positioning of the dimethyl groups.
Properties
Molecular Formula |
C18H19Cl3N2O |
|---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]acetamide |
InChI |
InChI=1S/C18H19Cl3N2O/c1-12-8-9-13(2)15(10-12)22-17(18(19,20)21)23-16(24)11-14-6-4-3-5-7-14/h3-10,17,22H,11H2,1-2H3,(H,23,24) |
InChI Key |
YXPVWTFKXWIEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


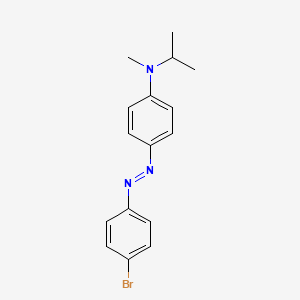


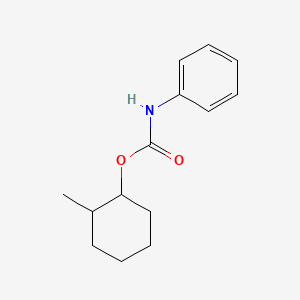

![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)
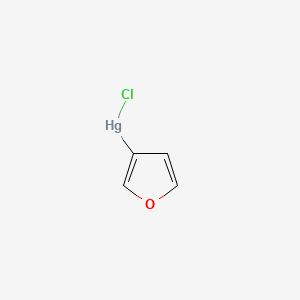

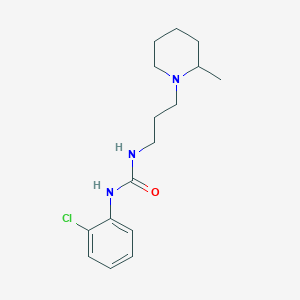
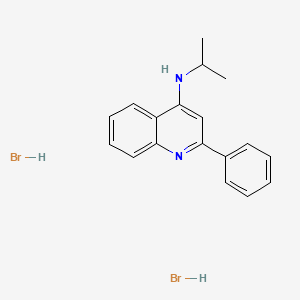
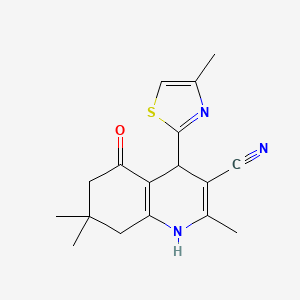
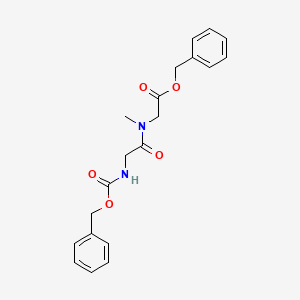
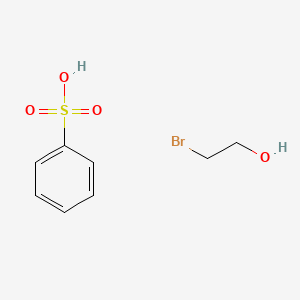
![ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947474.png)
